molecular formula C3H10Cl2N2S B596687 1-(Thietan-3-yl)hydrazine dihydrochloride CAS No. 1374651-59-8

1-(Thietan-3-yl)hydrazine dihydrochloride

Cat. No.: B596687
CAS No.: 1374651-59-8
M. Wt: 177.087
InChI Key: HJTPAXBTTAPLGD-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2S. It is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-yl)hydrazine dihydrochloride typically involves the reaction of thietane with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Thietan-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thietan-3-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)hydrazine dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their function. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Thietane: The parent compound, which lacks the hydrazine group.

    Hydrazine derivatives: Compounds with similar hydrazine functionality but different ring structures.

Uniqueness: 1-(Thietan-3-yl)hydrazine dihydrochloride is unique due to the presence of both the thietane ring and the hydrazine group. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

thietan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPAXBTTAPLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857423
Record name (Thietan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-59-8
Record name (Thietan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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